molecular formula C9H9ClF3N B7903419 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B7903419
M. Wt: 223.62 g/mol
InChI Key: HIZRVQDPOUCMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine is a chemical building block of significant interest in research and development, particularly for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries . The compound features a benzylamine core that is differentially substituted with a chloro group and a strongly electron-withdrawing trifluoromethyl group at the 2- and 3- positions of the phenyl ring, respectively. The amine nitrogen is further functionalized with a methyl group. This specific arrangement of substituents makes it a valuable scaffold for creating compounds with targeted biological activity. The hydrochloride salt of this amine, this compound hydrochloride, is a common and stable form supplied for research purposes, with the CAS number 645378-67-2 . The presence of the trifluoromethyl group is a key structural motif in modern drug and agrochemical discovery due to its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this compound as a key intermediate in exploratory synthesis to develop new active ingredients. Its applications are rooted in its role as a versatile building block, and it is strictly for use in laboratory research and further manufacturing of non-human-use products. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZRVQDPOUCMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. A study employing Aquivion-Fe (a sulfonic acid-functionalized iron catalyst) demonstrated efficient conversion of benzaldehyde derivatives to N-alkylated anilines in a one-pot system. Key parameters include:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability of intermediates.

  • Catalyst : 3.3 mol% Aquivion-Fe, which facilitates both imine formation and reduction.

  • Temperature : 40°C for imine formation, followed by methanol addition at 0°C to quench the reaction.

Post-reaction workup involves extraction with DCM, aqueous washes, and purification via column chromatography (ethyl acetate/hexane gradient). This method achieves near-quantitative conversion of the aldehyde, with minor byproducts such as benzyl alcohol and unreacted amine.

Alkylation of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine

Alkylation of the primary amine ((2-Chloro-3-(trifluoromethyl)phenyl)methanamine) with methylating agents offers a robust pathway to the target compound. This approach avoids the need for aldehyde precursors and leverages well-established alkylation protocols.

Reductive Alkylation with Formaldehyde

  • Reagents : Formaldehyde (37% aqueous solution) and sodium cyanoborohydride (NaBH3CN).

  • Conditions : Reaction in methanol at pH 5–6 (buffered with acetic acid), 25°C, 12–24 hours.

  • Advantages : Selective methylation without over-alkylation due to the mild reducing agent.

Eschweiler-Clark Reaction

  • Reagents : Excess formaldehyde and formic acid.

  • Conditions : Reflux at 100°C for 6–8 hours.

  • Mechanism : Formic acid acts as both a catalyst and reducing agent, enabling N-methylation via iminium ion intermediates.

  • Yield : Typically >80% after purification via vacuum distillation or recrystallization.

Synthesis of the Primary Amine Precursor

The primary amine ((2-Chloro-3-(trifluoromethyl)phenyl)methanamine) is synthesized via:

  • Nitrile Reduction : Hydrogenation of 2-chloro-3-(trifluoromethyl)benzonitrile using Raney nickel or lithium aluminum hydride (LiAlH4).

  • Gabriel Synthesis : Reaction of 2-chloro-3-(trifluoromethyl)benzyl bromide with potassium phthalimide, followed by hydrazinolysis to release the amine.

Catalytic Reduction of Nitro Intermediates

Indirect routes involving nitro-group reduction provide an alternative pathway. For example, 2-nitro-3-chloro-(trifluoromethyl)benzyl chloride can be reduced to the corresponding amine using iron powder in acidic ethanol, followed by methylation.

Nitro Reduction Protocol

  • Reagents : Iron powder, hydrochloric acid, and ethanol.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Yield : 70–75% after extraction and neutralization.

Methylation Post-Reduction

The resultant primary amine is methylated using iodomethane in the presence of potassium carbonate, yielding the target compound in 65–70% overall yield.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantages
Reductive AminationAldehyde85–90≥99One-pot synthesis, minimal byproducts
AlkylationPrimary Amine75–80≥98Avoids aldehyde synthesis
Nitro ReductionNitro Compound65–70≥95Scalable for industrial production

Industrial-Scale Considerations

For large-scale synthesis, the alkylation method is preferred due to its compatibility with continuous flow reactors and reduced solvent waste. Critical parameters include:

  • Catalyst Recycling : Aquivion-Fe can be recovered and reused for up to five cycles without significant activity loss.

  • Solvent Recovery : Ethanol and DCM are distilled and recycled, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions, where the amine group may be converted to an imine or nitrile under specific conditions.

  • Reduction: : Reduction reactions typically involve the reduction of the phenyl ring or the trifluoromethyl group.

Common reagents and conditions used in these reactions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: : Alkyl halides, acyl chlorides, under either basic or acidic conditions.

Major products formed from these reactions

  • Oxidation products: : Imine derivatives, nitriles.

  • Reduction products: : Reduced phenyl derivatives, de-trifluoromethylated compounds.

  • Substitution products: : Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, the compound serves as a key intermediate for the preparation of more complex molecules.

Biology: : It is used in the development of biochemical probes and small molecule inhibitors.

Medicine: : This compound has been explored for its potential in pharmaceutical formulations, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: : It is applied in the production of agrochemicals and specialty materials, owing to its unique chemical properties.

Mechanism of Action

Mechanism: : The compound typically exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity.

Molecular targets and pathways involved: : Common targets include enzyme active sites, receptor binding sites, and other protein-ligand interaction domains. These interactions can modulate biochemical pathways, leading to desired physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride ()
  • Structure : Chlorine at position 3, N-methylmethanamine group.
  • Key Differences : The absence of a trifluoromethyl group reduces electron-withdrawing effects compared to the target compound. This impacts reactivity and binding affinity in biological systems.
  • Applications : Likely used as a building block for pharmaceuticals or agrochemicals due to its simpler halogenation pattern .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole ()
  • Structure : Chlorine at position 4, trifluoromethyl at position 3, and a pyrrole ring.
  • The chlorine position (4 vs. 2) may influence steric hindrance in molecular recognition .
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride ()
  • Structure : Trifluoromethyl at position 3, ethylamine backbone (vs. methylmethanamine in the target compound).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
Target Compound C₉H₉ClF₃N 241.62 2-Cl, 3-CF₃ N-methylmethanamine
1-(3-Chlorophenyl)-N-methylmethanamine HCl C₈H₁₀ClN·HCl 192.08 3-Cl N-methylmethanamine
1-(4-Chloro-3-(trifluoromethyl)phenyl)-pyrrole C₁₂H₁₀ClF₃N 280.66 4-Cl, 3-CF₃ Pyrrole ring
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 3-CF₃ Ethylamine

Key Observations :

  • The target compound’s trifluoromethyl and chlorine substituents enhance lipophilicity (logP ~2.8 estimated) compared to simpler analogues like 1-(3-chlorophenyl)-N-methylmethanamine (logP ~1.9) .
  • The ethylamine derivative () has higher molecular weight but reduced halogen-mediated interactions due to the absence of chlorine .

Biological Activity

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine, also known as GSK1482160, is a compound that has gained attention for its biological activity, particularly as a modulator of the P2X7 receptor. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of GSK1482160 involves several steps, beginning with the reaction of 2-chloro-3-(trifluoromethyl)benzylamine with various reagents to produce the desired product. The compound was synthesized with a reported yield of 91% using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) as a deprotecting agent .

GSK1482160 acts as a selective antagonist of the P2X7 receptor, which is implicated in various pathological conditions including inflammation and cancer. The compound exhibits a high binding affinity with an IC50 value of approximately 3 nM for human P2X7 receptors . This potent inhibition suggests potential applications in treating diseases associated with P2X7 receptor activation.

Pharmacokinetics

One notable feature of GSK1482160 is its ability to cross the blood-brain barrier (BBB), making it a candidate for neurological applications. Its pharmacokinetic profile has been evaluated in preclinical studies, indicating favorable absorption and distribution characteristics .

Preclinical Studies

In preclinical evaluations, GSK1482160 demonstrated significant efficacy in models of neuroinflammation and neuropathic pain. For instance, studies have shown that targeting the P2X7 receptor can reduce inflammatory responses in animal models, suggesting that GSK1482160 may have therapeutic potential in conditions like multiple sclerosis and chronic pain syndromes .

Clinical Trials

GSK1482160 has progressed to Phase 1 clinical trials to assess its safety and tolerability in humans. Initial results indicate that the compound is well-tolerated at therapeutic doses, with manageable side effects .

Comparative Analysis of Biological Activity

Compound IC50 (nM) Target Blood-Brain Barrier Penetration Phase
GSK14821603P2X7 ReceptorYesPhase 1
Other P2X7 AntagonistsVariesP2X7 ReceptorVariesPreclinical/Phase 1

Q & A

Q. What are the best practices for analyzing metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH at 37°C. Quench reactions with acetonitrile at timed intervals (0–60 min). Analyze metabolites via UPLC-QTOF-MS, focusing on demethylation (Δm/z −14) or hydroxylation (Δm/z +16) products. Compare half-life (t₁/₂) to control compounds like verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
Reactant of Route 2
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1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

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